molecular formula C25H27N7O B4848151 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4848151
M. Wt: 441.5 g/mol
InChI Key: XETUCDCBAKTEOF-UHFFFAOYSA-N
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Description

6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine core, a naphthalene moiety, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a substitution reaction, often using naphthalene derivatives and suitable catalysts.

    Attachment of the Piperazine Ring: The piperazine ring, substituted with a methoxyphenyl group, is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with antidepressant properties.

    Naftopidil: A selective alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.

Uniqueness

6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazine core, naphthalene moiety, and methoxyphenyl-substituted piperazine ring sets it apart from other similar compounds, making it a valuable subject of research in various scientific fields.

Properties

IUPAC Name

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-33-22-12-5-4-11-21(22)32-15-13-31(14-16-32)17-23-28-24(26)30-25(29-23)27-20-10-6-8-18-7-2-3-9-19(18)20/h2-12H,13-17H2,1H3,(H3,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUCDCBAKTEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

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